molecular formula C13H11FN2 B11888866 5-Fluoro-2-(pyridin-3-yl)indoline

5-Fluoro-2-(pyridin-3-yl)indoline

Cat. No.: B11888866
M. Wt: 214.24 g/mol
InChI Key: JQGLVAIORDCNJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-3-yl)indoline is a heterocyclic compound that features a fluorine atom at the 5-position of the indoline ring and a pyridin-3-yl group at the 2-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-Fluoro-2-(pyridin-3-yl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-bromopyridine.

    Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 5-fluoroindole and 3-bromopyridine. This reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include oxindoles, reduced indolines, and substituted indoline derivatives.

Scientific Research Applications

5-Fluoro-2-(pyridin-3-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Fluoro-2-(pyridin-3-yl)indoline can be compared with other similar compounds:

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

5-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11FN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-6,8,13,16H,7H2

InChI Key

JQGLVAIORDCNJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)F)C3=CN=CC=C3

Origin of Product

United States

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